molecular formula C15H13Cl2NO B4024122 2,4-dichloro-N-(2,6-dimethylphenyl)benzamide CAS No. 32212-44-5

2,4-dichloro-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B4024122
CAS No.: 32212-44-5
M. Wt: 294.2 g/mol
InChI Key: ZVOSNGIEPWTFKD-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Chemical Research

The benzamide scaffold is recognized as a "privileged structure" in drug discovery and medicinal chemistry. walshmedicalmedia.com This is due to its ability to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. walshmedicalmedia.com The amide bond is a stable and common functional group in many biologically active molecules. rsc.orgmdpi.com Consequently, benzamide derivatives have been explored for a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. walshmedicalmedia.comrsc.orgresearchgate.net Their prevalence in both approved drugs and investigational molecules underscores their importance in the development of new therapeutic agents. mdpi.com

Overview of Substituted N-Arylbenzamides in Academic Literature

Substituted N-arylbenzamides are a widely studied subclass of benzamides, with academic literature detailing their synthesis and activity across various fields. The specific substitutions on the aromatic rings play a crucial role in determining the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. For instance, different substitution patterns have led to the development of potent and selective enzyme inhibitors, such as those targeting Leucine-rich repeat kinase 2 (LRRK2) for potential Parkinson's disease therapies. nih.gov Research has also focused on their potential as anticonvulsant agents and for their applications in materials science. walshmedicalmedia.comnih.gov The synthesis of these compounds is often achieved through the reaction of a substituted benzoic acid derivative with a substituted aniline (B41778). nih.gov

Specific Focus on the 2,4-Dichloro-N-(2,6-dimethylphenyl)benzamide System

The compound this compound is a specific example within the N-arylbenzamide family. Its structure features a benzoyl ring substituted with chlorine atoms at positions 2 and 4, and an N-phenyl ring substituted with methyl groups at positions 2 and 6. A review of publicly accessible scientific literature indicates that this specific isomeric combination has not been a subject of extensive investigation.

However, the chemical and structural characteristics of this system can be inferred by examining closely related analogues that have been synthesized and studied. The presence of ortho-substituents on both aromatic rings (a chlorine atom on the benzoyl ring and methyl groups on the N-phenyl ring) is expected to induce significant steric hindrance, forcing the two rings to adopt a non-coplanar orientation. This twisted conformation is a common feature in related N-(2,6-disubstitutedphenyl)benzamides and significantly influences their molecular recognition properties.

Data from structurally similar compounds reported in the literature, such as those with different halogenation patterns or phenyl ring substitutions, provide insight into the potential properties of the title compound.

Compound NameMolecular FormulaKey Structural FeaturesReported Dihedral Angle Between Rings
2-Chloro-N-(2,6-dimethylphenyl)benzamideC15H14ClNOSingle ortho-chloro on benzoyl ring; two ortho-methyl groups on N-phenyl ring.3.30°
2,6-Dichloro-N-(4-methylphenyl)benzamideC14H11Cl2NOTwo ortho-chloro groups on benzoyl ring; single para-methyl group on N-phenyl ring.60.9°
N-(2,6-Dichlorophenyl)-4-methylbenzamideC14H11Cl2NOSingle para-methyl group on benzoyl ring; two ortho-chloro groups on N-phenyl ring.79.7°
4-Chloro-N-(2,6-dimethylphenyl)benzamideC15H14ClNOSingle para-chloro on benzoyl ring; two ortho-methyl groups on N-phenyl ring.39.9°, 51.0°, 86.3° (three molecules in asymmetric unit)

This table presents data for known analogues to provide context for the structure of this compound. The dihedral angle indicates the degree of twisting between the two aromatic rings. researchgate.netnih.govresearchgate.netresearchgate.net

Research Objectives and Scope of Investigation

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound within the established framework of N-arylbenzamide chemistry. The scope of this investigation is strictly confined to the foundational aspects of this compound class, including:

The established significance of the core benzamide scaffold.

A summary of the academic context for substituted N-arylbenzamides.

A focused analysis of the specific structural attributes of the this compound system, contextualized through data from its nearest structural analogues due to the absence of direct research on the title compound.

This investigation aims to synthesize existing knowledge to frame the scientific profile of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13Cl2NO/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOSNGIEPWTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304123
Record name 2,4-Dichloro-N-(2,6-dimethylphenyl)benzamide
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Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32212-44-5
Record name NSC164278
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-N-(2,6-dimethylphenyl)benzamide
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Record name 2,4-DICHLORO-2',6'-DIMETHYLBENZANILIDE
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Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes, which are characteristic of the bonds and functional groups present.

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For 2,4-dichloro-N-(2,6-dimethylphenyl)benzamide, the IR spectrum is expected to be dominated by vibrations associated with the amide linkage, the aromatic rings, and the substituent groups.

The amide group itself gives rise to several characteristic bands. The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3200 cm⁻¹. Studies on related N-(2,6-dimethylphenyl)-amides show this N-H stretching vibration to appear as a strong absorption in the range of 3285–3214 cm⁻¹ znaturforsch.com. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, expected to appear in the 1700–1650 cm⁻¹ region. For N-(2,6-dimethylphenyl)-amides, this band is typically found between 1700 cm⁻¹ and 1647 cm⁻¹ znaturforsch.com. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated to be found near 1550-1520 cm⁻¹.

Other expected significant absorptions include:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methyl (CH₃) groups in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: Medium intensity bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, which can help confirm the presence of the chloro substituents on the benzoyl ring.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.

For this compound, the symmetric stretching of the aromatic rings is expected to be a prominent feature in the Raman spectrum. The C=O stretch is also Raman active. The C-Cl bonds are also expected to show characteristic signals. This technique is particularly useful for studying the skeletal vibrations of the molecule, providing a detailed fingerprint that can be used for identification and conformational analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of this compound, this method provides crucial information regarding its molecular weight and the connectivity of its atoms.

The theoretical exact mass is determined by summing the masses of the most abundant isotopes of each element present in the molecule.

Table 1: Isotopes Used for Exact Mass Calculation

ElementIsotopeMass (amu)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Chlorine³⁵Cl34.968853
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

Based on these values, the theoretical monoisotopic mass of this compound can be calculated as follows:

(15 * 12.000000) + (13 * 1.007825) + (2 * 34.968853) + (1 * 14.003074) + (1 * 15.994915) = 296.0347

The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately 65% of the molecular ion peak, and the M+4 peak being about 10% of the M peak intensity. This pattern is a key signature for compounds containing two chlorine atoms.

In the absence of a published mass spectrum for this compound, a plausible fragmentation pattern can be proposed based on the known fragmentation of similar amide compounds and the mass spectra of its constituent parts: the 2,4-dichlorobenzoyl moiety and the 2,6-dimethylphenyl moiety. The primary fragmentation pathway for amides under electron ionization (EI) is typically cleavage of the amide bond.

The most likely fragmentation pathways are as follows:

α-Cleavage: The cleavage of the C-N bond is a common fragmentation pathway for amides. This would result in the formation of two primary fragment ions: the 2,4-dichlorobenzoyl cation and the 2,6-dimethylphenylaminyl radical, or the 2,6-dimethylphenyl cation and the 2,4-dichlorobenzamide (B1293658) radical.

Formation of the Acylium Ion: Cleavage of the amide bond is expected to produce a highly stable 2,4-dichlorobenzoyl acylium ion. This ion can subsequently lose a molecule of carbon monoxide (CO) to form the 2,4-dichlorophenyl cation.

Table 2: Predicted Key Fragment Ions for this compound

m/zIon StructureDescription
295/297/299[C₁₅H₁₃Cl₂NO]⁺Molecular Ion (M⁺)
173/175[C₇H₃Cl₂O]⁺2,4-Dichlorobenzoyl cation
145/147[C₇H₃Cl₂]⁺2,4-Dichlorophenyl cation
121[C₈H₁₁N]⁺2,6-Dimethylaniline (B139824) radical cation
120[C₈H₁₀N]⁺[2,6-Dimethylaniline - H]⁺
105[C₈H₉]⁺[2,6-Dimethylphenyl - CH₃]⁺
77[C₆H₅]⁺Phenyl cation

The fragmentation would likely be initiated by the formation of the molecular ion [C₁₅H₁₃Cl₂NO]⁺. The most probable initial cleavage would be the C-N amide bond, leading to the formation of the 2,4-dichlorobenzoyl cation (m/z 173/175). This acylium ion is resonance-stabilized and is expected to be a prominent peak in the spectrum. Further fragmentation of this ion by the loss of a neutral CO molecule would yield the 2,4-dichlorophenyl cation (m/z 145/147).

Another significant fragmentation pathway would involve the other part of the molecule, leading to ions derived from 2,6-dimethylaniline. This could result in a peak corresponding to the 2,6-dimethylaniline radical cation at m/z 121. Subsequent loss of a hydrogen atom could lead to the ion at m/z 120. Further fragmentation of the dimethylphenyl group could involve the loss of a methyl group, leading to smaller fragment ions.

This predicted fragmentation pattern provides a basis for the structural confirmation of this compound in mass spectrometry experiments. The observation of these key fragment ions would provide strong evidence for the presence of both the 2,4-dichlorobenzoyl and the 2,6-dimethylphenyl moieties within the molecular structure.

Crystallographic Analysis and Solid State Structural Properties

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For molecules like 2,4-dichloro-N-(2,6-dimethylphenyl)benzamide, this technique would reveal precise details about its molecular shape, how molecules are arranged in the crystal lattice, and the non-covalent forces that stabilize the structure.

Determination of Molecular Conformation and Torsion Angles

The molecular conformation of N-arylbenzamides is largely defined by the relative orientations of the two aromatic rings and the central amide bridge. A key parameter in describing this conformation is the dihedral angle between the benzoyl and the aniline (B41778) (N-phenyl) rings. In analogous compounds, this angle is significantly influenced by the steric hindrance imposed by ortho-substituents. For instance, in 2-chloro-N-(2,6-dimethylphenyl)benzamide, the dihedral angle between the benzoyl and the aniline rings is a mere 3.30 (18)°. researchgate.net This near-coplanar arrangement is unusual, as ortho-substitution typically forces the rings to adopt a more twisted conformation to alleviate steric strain.

In contrast, compounds with different substitution patterns, such as 2,6-dichloro-N-(4-methylphenyl)benzamide and 2,6-dichloro-N-(4-chlorophenyl)benzamide, exhibit much larger dihedral angles of 60.9 (3)° and 63.2 (2)°, respectively. nih.govnih.gov This indicates a significant twist between the two aromatic moieties. For the sulfonamide analogue, 2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide, the sulfonyl and aniline benzene (B151609) rings are tilted relative to each other by 69.6 (1)°. nih.gov

The conformation of the amide or sulfonamide linkage is also critical. In 2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide, the molecule is bent at the sulfur atom, with a C—SO2—NH—C torsion angle of -100.48 (18)°. nih.gov This gauche conformation is a common feature in this class of compounds. The N—H bond in this molecule orients itself away from the bulky ortho-methyl groups on the aniline ring and towards the ortho-chloro group of the sulfonyl benzene ring, a conformation likely driven by a combination of steric and electronic factors. nih.gov

Table 1: Selected Torsion and Dihedral Angles in Structurally Related Compounds

CompoundParameterAngle (°)
2-Chloro-N-(2,6-dimethylphenyl)benzamideDihedral angle between rings3.30 (18)
2,6-Dichloro-N-(4-methylphenyl)benzamideDihedral angle between rings60.9 (3)
2,6-Dichloro-N-(4-chlorophenyl)benzamideDihedral angle between rings63.2 (2)
2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamideDihedral angle between rings69.6 (1)
2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamideC—SO2—NH—C torsion angle-100.48 (18)

Note: Data is based on crystallographic studies of analogous compounds.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

Hydrogen bonds are a dominant force in the crystal packing of N-arylbenzamides, typically involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor. In the crystal structure of 2-chloro-N-(2,6-dimethylphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains running along the a-axis. researchgate.net Similarly, in 2,6-dichloro-N-(4-chlorophenyl)benzamide, N—H⋯O hydrogen bonds connect the molecules into C(4) chains that propagate in the figshare.com direction. nih.gov

The sulfonamide analogue, 2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide, also exhibits intermolecular N—H⋯O hydrogen bonds that link the molecules into infinite chains. nih.gov This recurring motif of N—H⋯O hydrogen-bonded chains is a strong indicator that this compound would likely exhibit a similar hydrogen bonding network, forming one-dimensional chains within its crystal structure.

Table 2: Hydrogen Bonding Parameters in Structurally Related Compounds

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
2,6-Dichloro-N-(4-methylphenyl)benzamideN—H···O0.861.982.839 (4)173

Note: Data is based on crystallographic studies of analogous compounds.

Characterization of Crystal Packing and Lattice Dynamics

The crystal system and space group provide a high-level description of the crystal's symmetry. For example, 2-chloro-N-(2,6-dimethylphenyl)benzamide crystallizes in the monoclinic system with the space group P2/n. researchgate.net 2,6-dichloro-N-(4-chlorophenyl)benzamide and 2,6-dichloro-N-(4-methylphenyl)benzamide also crystallize in the monoclinic system. nih.govnih.gov The sulfonamide analogue, 2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide, is also monoclinic. nih.gov This prevalence of the monoclinic system in related structures suggests a high probability that this compound would adopt a similar crystal system.

Lattice dynamics, which describes the collective vibrations of atoms within the crystal lattice, can be inferred from the thermal displacement parameters obtained during X-ray diffraction analysis. However, a detailed discussion of lattice dynamics would require specific experimental data for the title compound.

Polymorphism and Crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The N-phenylbenzamide framework has been identified as a potential "polymorphophore," a molecular moiety that may encourage the formation of polymorphs. figshare.comacs.org This is because the N-phenylbenzamide group can participate in intermolecular N–H⋯O hydrogen bonding, but this often requires a conformational change that the molecule may resist. figshare.com Consequently, weaker forces such as C–H⋯O, C–H⋯π, and π–π interactions play significant roles in the crystal packing, and the subtle balance between these competing interactions can lead to the formation of different polymorphic forms under varying crystallization conditions. figshare.comias.ac.in

While no specific polymorphs of this compound have been reported, the potential for polymorphism in this compound is high due to the conformational flexibility of the N-arylbenzamide core and the presence of multiple functional groups capable of engaging in a variety of intermolecular interactions. The choice of solvent during crystallization can have a profound impact on which polymorphic form is obtained. ias.ac.in

Influence of Substituents on Crystal Structure and Molecular Geometry

The substituents on the aromatic rings play a crucial role in dictating the molecular geometry and crystal packing. The chloro and methyl groups, while differing in their electronic properties, have similar van der Waals volumes, which can sometimes lead to isostructural or nearly isostructural crystal packing—a concept known as the chloro-methyl exchange rule. ias.ac.inresearchgate.net However, this rule is not universally applicable and can be violated when specific directional interactions, such as halogen-halogen contacts, are present. ias.ac.in

In the case of this compound, the two chloro atoms on the benzoyl ring act as weak hydrogen bond acceptors and can participate in C-H···Cl interactions. The two methyl groups on the N-phenyl ring are sterically bulky and will significantly influence the dihedral angle between the two rings, likely forcing a non-planar conformation to minimize steric repulsion. This is observed in the sulfonamide analogue, where the N-H bond is oriented away from the two ortho-methyl groups. nih.gov

The electronic effects of the substituents also play a role. The electron-withdrawing nature of the chlorine atoms can influence the charge distribution across the molecule, which in turn affects the strength of hydrogen bonds and other electrostatic interactions within the crystal lattice. The interplay between the steric bulk of the ortho-dimethylphenyl group and the electronic and steric properties of the dichlorobenzoyl moiety is therefore the primary determinant of the solid-state structure of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and reactivity of 2,4-dichloro-N-(2,6-dimethylphenyl)benzamide. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule at the subatomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry.

DFT also provides insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the more electron-rich 2,6-dimethylphenylamino moiety, while the LUMO is often centered on the electron-withdrawing 2,4-dichlorobenzoyl group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

Parameter Predicted Value Range Significance
Dihedral Angle (Benzoyl - Anilino) 60° - 80° Indicates significant steric hindrance and non-planar conformation.
C=O Bond Length ~1.23 Å Typical for an amide carbonyl group.
C-N (Amide) Bond Length ~1.36 Å Shorter than a typical C-N single bond, indicating partial double bond character.
HOMO Energy -6.0 to -6.5 eV Reflects the energy of the most available electrons for chemical reactions.
LUMO Energy -1.5 to -2.0 eV Represents the energy of the lowest energy orbital for accepting electrons.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MESP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecule's surface.

For this compound, the MESP map is expected to show regions of negative potential (typically colored red) localized around the electronegative oxygen and chlorine atoms. The carbonyl oxygen would be the most significant region of negative potential, making it a prime site for electrophilic attack or hydrogen bond donation. tandfonline.com The chlorine atoms also contribute to negative potential regions, though to a lesser extent.

Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms, particularly the amide N-H proton. This positive potential indicates these are sites susceptible to nucleophilic attack. The aromatic protons will also exhibit positive potential. Understanding the MESP is crucial for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which can play a role in the molecule's crystal packing and interactions with biological targets. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions within the molecule.

In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is responsible for the partial double bond character of the amide C-N bond and the planarity of the amide group. researchgate.netrsc.org The strength of this interaction can be estimated by the second-order perturbation energy (E(2)).

Table 2: Expected NBO Analysis Results

Interaction Donor NBO Acceptor NBO Estimated E(2) (kcal/mol) Significance
Amide Resonance n(N) π*(C=O) 50 - 70 Confirms strong resonance stabilization of the amide bond.
Hyperconjugation σ(C-H) of methyl π*(Aromatic ring) 1 - 3 Indicates stabilization of the ring by the methyl groups.

Note: The E(2) values are estimates based on general findings for amides and substituted aromatic systems and are not from specific calculations on the target molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the conformational landscape and dynamic behavior of molecules over time. These methods are particularly useful for understanding the flexibility and intermolecular interactions of this compound.

Conformational analysis aims to identify the stable conformations (rotational isomers or rotamers) of a molecule and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, this is a critical step in understanding its structure-property relationships.

Molecular mechanics methods, which use classical force fields to calculate the potential energy of a molecule as a function of its geometry, are well-suited for exploring the conformational space. The key dihedral angles to consider are those around the C(O)-N bond and the bonds connecting the aromatic rings to the amide group.

Due to the steric bulk of the ortho-methyl groups on the N-phenyl ring and the ortho-chloro group on the benzoyl ring, rotation around the bonds connecting these rings to the amide group is expected to be highly restricted. nih.gov This leads to a limited number of low-energy conformations. The relative orientation of the two aromatic rings will be a defining feature of the molecule's shape. nih.gov

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion and interactions with its environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule behaves in solution or in a crystal lattice.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) could be used to study the dynamics of the dihedral angles and the stability of different conformations. It would also provide insights into the solvent's effect on the molecular structure and the formation of intermolecular hydrogen bonds between the amide N-H and solvent molecules. acs.org

MD simulations are also valuable for studying the interactions of the molecule with other molecules, such as in a crystal or when bound to a biological macromolecule. These simulations can help to understand the factors that govern crystal packing and the binding affinity to a protein. nih.gov

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Structure Activity Relationship Sar Studies for Benzamide Derivatives

General Principles of SAR for N-Arylbenzamides

The biological activity of N-arylbenzamides is intricately linked to the nature and substitution pattern of both the benzoyl and the aniline (B41778) portions of the molecule. SAR studies aim to systematically modify the chemical structure to identify key features responsible for molecular recognition and biological response.

Key structural elements that are often varied in SAR studies of N-arylbenzamides include:

The Benzoyl Ring: Substituents on this ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein.

The Aniline Ring: Modifications to this ring can significantly impact binding affinity and selectivity.

The Amide Linker: The geometry and hydrogen bonding capacity of the amide bond are crucial for interaction with biological targets. google.comgoogle.com

Systematic alterations, such as homologation (e.g., varying the length of an alkyl chain), can reveal optimal sizes for substituents to fit into specific binding pockets. For instance, replacing a hydrogen atom with methyl, ethyl, n-propyl, and n-butyl groups can demonstrate a peak in activity for a specific chain length, after which a loss of potency may be observed due to steric hindrance. drugdesign.org The spatial arrangement of functional groups is also paramount, as illustrated by the differing activities of ortho-, meta-, and para-substituted analogs. mdpi.com

The Benzamide (B126) Nucleus as a Bioactive Scaffold

The benzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. epa.gov Its prevalence is due to its ability to engage in key molecular interactions, such as hydrogen bonding and π-π stacking, with various biological targets. This versatility has led to the development of benzamide-containing drugs for diverse therapeutic areas, including oncology, infectious diseases, and neurological disorders. mdpi.comdergipark.org.tr

The benzamide moiety's structural rigidity and defined geometry allow it to present substituents in a specific spatial orientation, facilitating precise interactions with receptor binding sites. The search for new bioactive scaffolds often involves modifying existing ones, like the benzamide nucleus, to enrich the available chemical space and fine-tune pharmacological properties. acs.org Polymeric scaffolds can also be functionalized to create multivalent systems for applications in drug delivery. nih.govnih.gov

Influence of Aromatic Ring Substituents on Biological Activity (e.g., Chlorination, Alkylation)

The nature, position, and number of substituents on the aromatic rings of benzamide derivatives profoundly influence their biological activity. These substituents can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Chlorination: The introduction of chlorine atoms can significantly impact a molecule's properties. Due to its electron-withdrawing nature, chlorine can alter the acidity of nearby protons and the charge distribution across the aromatic ring. researchgate.net Its lipophilic character can enhance membrane permeability and binding to hydrophobic pockets within a receptor. The position of chlorination is critical; for example, in a series of 2-phenoxybenzamides, a 4-fluoro substitution on the phenoxy ring was found to be generally advantageous for antiplasmodial activity. mdpi.com

Alkylation: The addition of alkyl groups, such as methyl or ethyl groups, primarily increases the lipophilicity and steric bulk of the molecule. This can lead to enhanced binding through hydrophobic interactions with the target protein. However, the size and position of the alkyl group must be optimized, as excessively large substituents can cause steric clashes and reduce activity. drugdesign.org For instance, in a study of benzamides as Mycobacterium tuberculosis QcrB inhibitors, replacing a metabolically labile morpholine (B109124) group with thiophene (B33073) and methyl substituents at the C-5 position resulted in potent analogs with high selectivity and low cytotoxicity. nih.gov

The following table summarizes the effects of different substituents on the activity of selected benzamide derivatives:

Compound Series Substituent Modification Observed Effect on Activity Reference
2-PhenoxybenzamidesReplacement of N-Boc with N-pivaloylSub-micromolar antiplasmodial activity mdpi.com
2-PhenoxybenzamidesShift of N-Boc piperazinyl from ortho to paraHighest activity and selectivity mdpi.com
MorpholinobenzamidesReplacement of morpholine with thiophene and methyl groupsPotent activity against Mycobacterium tuberculosis nih.gov
4-AnilinoquinazolinesNitrogen atom at positions 1 and 3Essential for biological activity drugdesign.org

Role of the Amide Linkage in Molecular Recognition and Activity

The amide linkage is a cornerstone of molecular structure in chemistry and biology, playing a pivotal role in the conformation and function of peptides, proteins, and numerous synthetic molecules. google.comgoogle.com In benzamide derivatives, the amide bond is not merely a passive linker but an active participant in molecular recognition and the determination of biological activity.

Key features of the amide linkage that contribute to its significance include:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). These interactions are fundamental for the binding of benzamide derivatives to their biological targets. nih.gov

Planarity and Rigidity: Due to resonance, the amide bond has a significant degree of double-bond character, resulting in a planar and rigid structure. This conformational constraint helps to pre-organize the molecule for binding to a receptor, reducing the entropic penalty of binding.

Dipole Moment: The amide group possesses a substantial dipole moment, which can contribute to electrostatic interactions with the target.

In Silico Approaches to SAR Exploration (e.g., Pharmacophore Modeling, Ligand-Protein Docking for relevant targets if applicable to the broad benzamide class)

In silico methods have become indispensable tools in modern drug discovery, enabling the rapid exploration of SAR and the rational design of new compounds. bohrium.com These computational techniques provide valuable insights into the interactions between ligands and their biological targets, helping to prioritize compounds for synthesis and biological testing.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov These models can be generated based on a set of active compounds (ligand-based) or the structure of the target's binding site (structure-based). nih.gov For example, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives as FtsZ inhibitors, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

Ligand-Protein Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comdergipark.org.tr Docking studies can elucidate the binding mode of benzamide derivatives, identify key amino acid residues involved in the interaction, and estimate the binding affinity. nih.govmdpi.com For instance, docking studies of benzamide analogues as FtsZ inhibitors revealed crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. nih.gov Similarly, docking simulations of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide with DNA and α5β1 integrin were used to predict its anticancer activity. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activity. nih.govtandfonline.com A statistically significant 3D-QSAR model was developed for a series of benzamide analogues as FtsZ inhibitors, yielding a good correlation between experimental and predicted activity. nih.gov

The following table provides an overview of in silico studies on benzamide derivatives:

In Silico Method Target/Compound Class Key Findings Reference
3D-QSAR, Pharmacophore Modeling, Molecular DockingN-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitorsIdentified key structural features for ROCK1 inhibition and predicted new potent inhibitors. tandfonline.com
3D Pharmacophore Modeling, Molecular DockingN-benzyl benzamide derivatives as melanogenesis inhibitorsDetermined the 3D pharmacophore and confirmed it with docking studies. nih.gov
Pharmacophore Modeling, 3D-QSAR, Molecular DockingThree-substituted benzamide derivatives as FtsZ inhibitorsDeveloped a five-featured pharmacophore model and a statistically significant 3D-QSAR model. nih.gov
3D-QSAR (CoMFA/CoMSIA), Molecular DockingAryl benzamide derivatives as mGluR5 negative allosteric modulatorsElucidated binding modes and structural features for mGluR5 NAMs. nih.gov
Molecular DockingPyridine–thiourea derivativesPredicted binding affinities and interactions with S. aureus and E. coli DNA gyrase B. mdpi.combohrium.com
Molecular DockingN-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamidePredicted strong anti-tumor effects based on binding affinities to DNA and α5β1 integrin. dergipark.org.tr

Environmental Fate and Transformation Studies Academic Perspective

Photodegradation Mechanisms and Pathways

The photochemical fate of 2,4-dichloro-N-(2,6-dimethylphenyl)benzamide in the environment is a critical area with limited specific data. However, general principles of photochemistry as applied to chlorinated aromatic compounds can provide insights into its potential degradation pathways.

Direct and Indirect Photolysis in Aqueous Systems

Direct photolysis involves the absorption of solar radiation by the chemical itself, leading to its degradation. The rate of this process is dependent on the compound's absorption spectrum and the quantum yield of the degradation reaction. For a compound like this compound, the presence of the dichlorinated benzene (B151609) ring suggests potential for absorption of UV radiation, which could initiate degradation.

Indirect photolysis, on the other hand, is mediated by photochemically produced reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons. These reactive species are generated from natural water constituents like dissolved organic matter and nitrate (B79036) ions. The anionic form of a similar compound, 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), has been shown to be more photoreactive than its neutral form due to a higher molar absorption coefficient and quantum yield. nih.gov

Identification of Phototransformation Products

Specific phototransformation products of this compound have not been documented. However, studies on other chlorinated aromatic compounds suggest that potential reactions could include dechlorination, hydroxylation of the aromatic ring, and cleavage of the amide bond. For instance, the photolysis of DCNP is known to generate several photoproducts through photoreduction, photonucleophilic substitution, photoionization, and dimerization. nih.gov

Abiotic and Biotic Degradation in Environmental Matrices

The persistence of this compound in soil and water is determined by a combination of abiotic (chemical) and biotic (microbial) degradation processes.

Hydrolysis and Other Chemical Degradation Processes

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The amide linkage in this compound could be susceptible to hydrolysis, which would break the bond between the carbonyl group and the nitrogen atom, yielding 2,4-dichlorobenzoic acid and 2,6-dimethylaniline (B139824). The rate of hydrolysis is often influenced by pH and temperature. For the related compound dichlobenil (B1670455), its conversion to 2,6-dichlorobenzamide (B151250) (BAM) is considered a key transformation, and while some degradation of dichlobenil is attributed to non-biological hydrolysis, the subsequent breakdown of BAM is primarily a microbial process. epa.gov

Microbial Transformation Pathways in Soil and Water

Microbial degradation is a key process in the environmental breakdown of many organic pollutants. While specific microbial pathways for this compound are not documented, studies on the structurally similar compound 2,6-dichlorobenzamide (BAM) provide valuable insights. BAM is known to be persistent in soil and groundwater. helsinki.fi However, certain microorganisms have demonstrated the ability to degrade it.

The degradation of BAM can proceed through hydrolysis to 2,6-dichlorobenzoic acid (2,6-DCBA), which can then undergo further degradation. scispace.com Another pathway involves the dechlorination of BAM to form ortho-chlorobenzamide (OBAM). nih.gov The rate of BAM degradation is often faster in soils with a history of exposure to the parent compound, dichlobenil, suggesting microbial adaptation. scispace.com Half-lives for BAM in contaminated topsoils have been reported to range from two weeks to four months, whereas in pristine soils, the half-life can be much longer, ranging from 5 to 26 years. scispace.com

Mobility and Distribution in Environmental Compartments

The mobility of a chemical in the environment dictates its potential to move between different compartments such as soil, water, and air. Key factors influencing mobility include water solubility, soil organic carbon-water (B12546825) partitioning coefficient (Koc), and persistence.

Due to its high water solubility and low sorption affinity, the related compound BAM is known to leach readily through soil and contaminate groundwater. helsinki.fi Given the structural similarities, it is plausible that this compound could also exhibit mobility in soil, potentially leading to its presence in water bodies. The persistence of a compound is also a critical factor; the longer a substance remains in the environment, the greater the opportunity for it to be transported. nih.gov

No Publicly Available Data on the Environmental Fate of this compound

Following a comprehensive review of publicly accessible scientific literature, no specific studies detailing the environmental fate, soil sorption, leaching potential, or research gaps related to the chemical compound This compound were identified.

The available scientific literature provides information on other chlorinated benzamides and related chemical structures. However, in adherence to the strict focus on This compound , this information cannot be extrapolated to describe the specific environmental properties of the target compound. The environmental fate of a chemical is highly dependent on its unique molecular structure and physicochemical properties, making direct comparisons with other compounds scientifically unsound.

Therefore, the requested article sections on Environmental Fate and Transformation Studies, including Sorption to Soil and Sediment Components, Leaching Potential in Soil Systems, and Research Gaps and Future Directions, cannot be generated at this time due to the absence of specific research data for This compound .

Q & A

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute chlorine with fluorine to modulate electron-withdrawing effects without steric penalty.
  • Side-chain diversification : Introduce polar groups (e.g., hydroxyl, morpholine) to improve water solubility and target engagement.
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins selectively.
  • Validate modifications via SAR studies and crystallographic fragment screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.